molecular formula C23H39NO3 B12620447 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate

Cat. No.: B12620447
M. Wt: 377.6 g/mol
InChI Key: BXXFJVPQOJZQEU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is an organic compound with a complex structure that includes a benzyloxy group, a diethylamino group, and a nonanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl alcohol with an appropriate halogenated compound to form the benzyloxy intermediate. This intermediate is then reacted with diethylamine to introduce the diethylamino group. Finally, the esterification with nonanoic acid or its derivatives completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence its binding affinity and specificity for molecular targets. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-3-(dimethylamino)propan-2-yl nonanoate
  • 1-(Benzyloxy)-3-(diethylamino)propan-2-yl octanoate
  • 1-(Phenoxy)-3-(diethylamino)propan-2-yl nonanoate

Uniqueness

1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential for further chemical modifications. The diethylamino group contributes to its solubility and interaction with biological targets, while the nonanoate ester provides a hydrophobic character that can influence its distribution and activity in biological systems.

Properties

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

[1-(diethylamino)-3-phenylmethoxypropan-2-yl] nonanoate

InChI

InChI=1S/C23H39NO3/c1-4-7-8-9-10-14-17-23(25)27-22(18-24(5-2)6-3)20-26-19-21-15-12-11-13-16-21/h11-13,15-16,22H,4-10,14,17-20H2,1-3H3

InChI Key

BXXFJVPQOJZQEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(CN(CC)CC)COCC1=CC=CC=C1

Origin of Product

United States

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